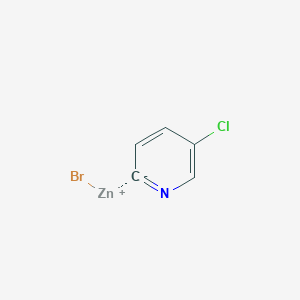

5-Chloro-2-pyridylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-pyridylzinc bromide is an organometallic compound . It is typically stored in a refrigerator and is shipped at room temperature . The compound is a liquid in its physical form .

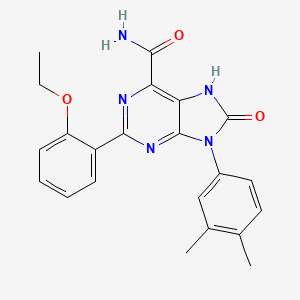

Molecular Structure Analysis

The IUPAC name for this compound is bromo (6-chloro-3-pyridinyl)zinc . The InChI code for the compound is 1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 257.83 . The compound is stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Direct Preparation and Coupling Reactions

A significant application of "5-Chloro-2-pyridylzinc bromide" involves its direct preparation and use in coupling reactions. Rieke and Kim (2011) developed a facile synthetic route for the direct preparation of 5-bromo-2-pyridylzinc iodide, demonstrating its effectiveness in a variety of coupling reactions to yield cross-coupling products (Rieke & Seung‐Hoi Kim, 2011). This research highlights the compound's utility in organic synthesis, particularly in the formation of pyridine-containing structures that are prevalent in many biologically active compounds.

Applications in Liquid Crystal Synthesis

"this compound" serves as a key intermediate in the synthesis of liquid crystalline materials. Getmanenko and Twieg (2008) described its use in Negishi coupling reactions with various alkyl or arylzinc chlorides to produce new alkyl- and aryl-substituted pyridylstannanes, which were then utilized to synthesize liquid crystalline materials with aromatic cores. This work illustrates the compound's value in materials science, especially in the development of advanced materials with specific optical and electronic properties (Getmanenko & Twieg, 2008).

Enhanced Synthetic Routes

Kim and Rieke (2009) expanded on the versatility of "this compound" by detailing a synthetic route that allowed for the direct preparation of 2-pyridylzinc bromide. This process facilitated subsequent coupling reactions with acid chlorides without requiring a transition metal catalyst, demonstrating an efficient method for producing pyridylaryl compounds and bipyridines. This research underscores the compound's role in simplifying and enhancing synthetic strategies for constructing complex molecular architectures (Kim & Rieke, 2009).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Chloro-2-pyridylzinc bromide are not mentioned in the search results, research into similar compounds suggests potential applications in energy storage . For instance, zinc-bromine rechargeable batteries are considered promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Wirkmechanismus

Target of Action

5-Chloro-2-pyridylzinc bromide is a type of organozinc compound . Organozinc compounds are known to be used in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary targets of this compound are likely to be the carbon atoms involved in the formation of new carbon-carbon bonds.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound would act as a nucleophile, donating electrons to an electrophilic carbon atom . This results in the formation of a new carbon-carbon bond. The bromide ion would then be eliminated as a byproduct .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The formation of new carbon-carbon bonds can lead to the creation of a wide variety of structures, which can have numerous downstream effects depending on the specific molecules involved.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants present in the reaction. The specific molecular and cellular effects would depend on the nature of these compounds.

Eigenschaften

IUPAC Name |

bromozinc(1+);5-chloro-2H-pyridin-2-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNJOMJXTNHYIL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)

![tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2981383.png)

![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)